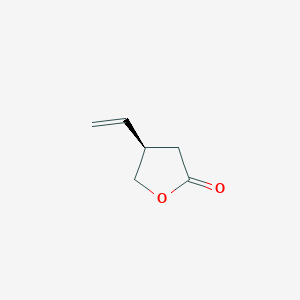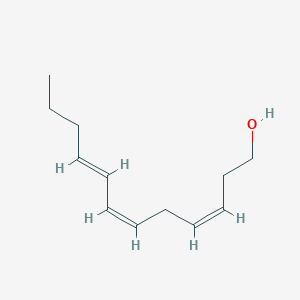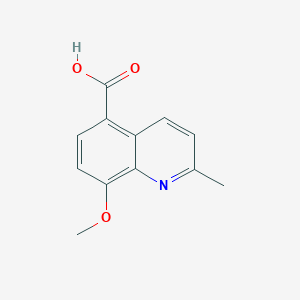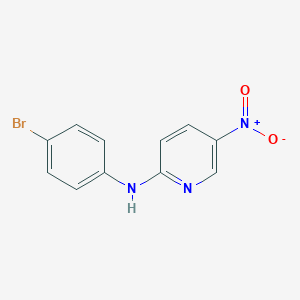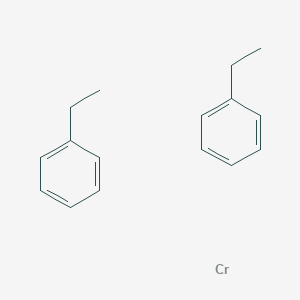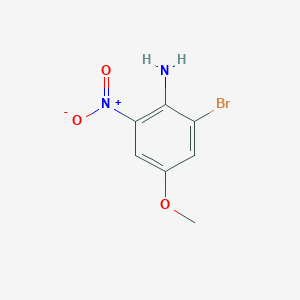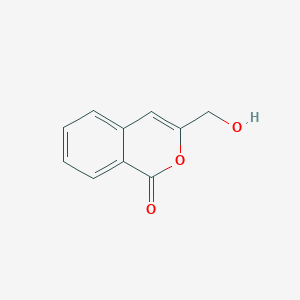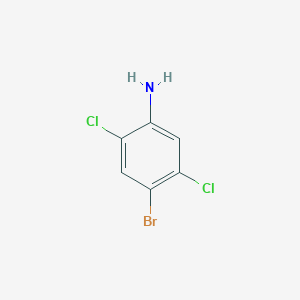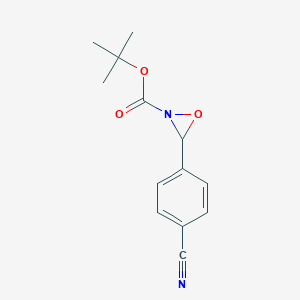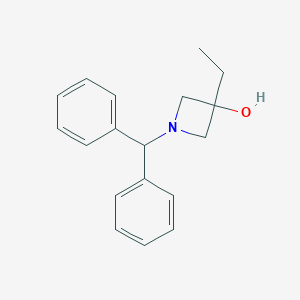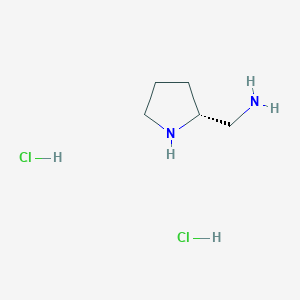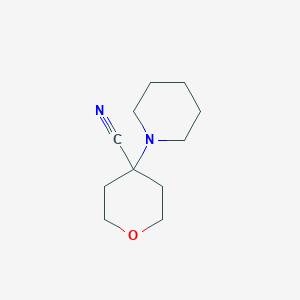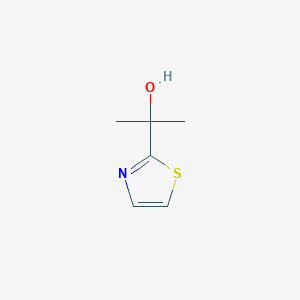
2-噻唑-2-基-丙烷-2-醇
描述
Molecular Structure Analysis
The molecular structure of “2-Thiazol-2-yl-propan-2-ol” consists of a thiazole ring attached to a propan-2-ol group. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Thiazol-2-yl-propan-2-ol” are not available, thiazole compounds are known to undergo various chemical reactions. For instance, they can participate in nucleophilic and oxidation reactions due to the presence of sulfur and nitrogen in the thiazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “2-Thiazol-2-yl-propan-2-ol” is 143.21 g/mol. Its density is 1.195g/cm3, and it has a boiling point of 210.345ºC .
科学研究应用
量子化学计算和抗菌活性
对噻唑化合物(如 2-噻唑-2-基-丙烷-2-醇)的研究涉及量子化学计算,以预测其性质和行为。一项研究重点关注了噻唑-吡唑化合物的抗菌活性,采用分子对接分析和 FT-IR 和 FT-拉曼等实验技术。这些研究揭示了该化合物靶向细菌和真菌的潜力,突出了其在开发新型抗菌剂中的重要性 (Shanmugapriya 等人,2021 年).
合成和结构分析
噻唑衍生物(包括与 2-噻唑-2-基-丙烷-2-醇类似的衍生物)通过各种化学反应合成,并使用 X 射线晶体学等技术分析其结构。一项研究描述了芳基取代的乙基 1-(噻唑-2-基)-1H-吡唑-3-羧酸盐的合成,展示了可从噻唑结构衍生的化合物的多样性 (Gu 等人,2014 年).
缓蚀
噻唑衍生物也因其缓蚀性能而受到研究。一项针对噻唑和噻二唑衍生物的研究揭示了它们在保护铁表面免受腐蚀方面的潜力。该应用在工业环境中至关重要,在工业环境中材料的寿命和安全性至关重要 (Kaya 等人,2016 年).
成玻璃单体的合成
基于噻唑的化合物,类似于 2-噻唑-2-基-丙烷-2-醇,已被用于合成成玻璃单体。这些材料在创造具有独特性能的高级聚合物方面具有广阔的应用前景,在各种技术应用中很有用 (Andrikaityte 等人,2012 年).
属性
IUPAC Name |
2-(1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGMIUFKOSHPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514525 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazol-2-yl-propan-2-ol | |
CAS RN |
16077-78-4 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

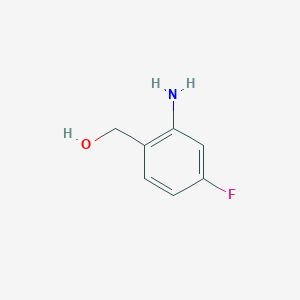
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B175941.png)
